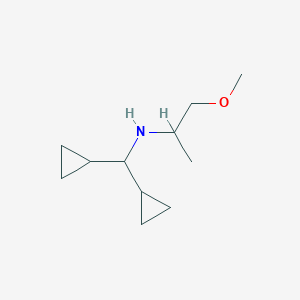

(Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by the presence of dicyclopropylmethyl and 1-methoxypropan-2-yl groups attached to an amine functional group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of (Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine involves several steps, typically starting with the preparation of the dicyclopropylmethyl and 1-methoxypropan-2-yl precursors. These precursors are then reacted with an amine source under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process is carefully monitored to maintain the desired specifications and to minimize impurities.

Chemical Reactions Analysis

(Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

- Building Block: It serves as a building block in organic synthesis, allowing for the creation of more complex molecules.

- Reagent in Reactions: The compound is used in various organic reactions, including oxidation and reduction processes. For instance, it can be oxidized using agents like hydrogen peroxide to form oxides or reduced with lithium aluminum hydride to yield derivatives.

Biology

- Biological Activity Studies: Research is ongoing to explore its interactions with biological molecules, potentially leading to new insights into molecular biology and biochemistry.

- Mechanism of Action: The compound may interact with specific receptors or enzymes, modulating their activity and eliciting various biological effects.

Medicine

- Therapeutic Applications: There is potential for (Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine to be used as a precursor in drug development. Its unique structure may allow it to be developed into therapeutic agents targeting specific diseases or conditions.

Industry

- Material Development: The compound is utilized in the development of new materials and as an intermediate in the production of specialty chemicals. Its properties can enhance the performance characteristics of materials in various applications.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for synthesis | Used in organic reactions |

| Biology | Studies on biological activity | Interaction with enzymes |

| Medicine | Potential drug precursor | Research on therapeutic uses |

| Industry | Intermediate in chemical production | Development of specialty chemicals |

Case Study 1: Chemical Synthesis

A study demonstrated the effectiveness of this compound as a reagent in synthesizing complex organic compounds. By employing various reaction conditions, researchers achieved high yields and purity levels, showcasing its utility in organic chemistry.

Case Study 2: Biological Interaction

In a biological study, this compound was tested for its ability to modulate enzyme activity. Results indicated that the compound could significantly influence the activity of certain enzymes involved in metabolic pathways, suggesting potential applications in pharmacology.

Case Study 3: Material Science

Research focused on the use of this compound in developing advanced materials. The compound's unique properties were leveraged to enhance the durability and effectiveness of coatings used in industrial applications.

Mechanism of Action

The mechanism of action of (Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine can be compared with other similar compounds, such as:

(Cyclopropylmethyl)(1-methoxypropan-2-yl)amine: This compound has a similar structure but with a cyclopropylmethyl group instead of a dicyclopropylmethyl group.

(Dicyclopropylmethyl)(1-ethoxypropan-2-yl)amine: This compound has an ethoxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs .

Biological Activity

(Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Profile

- IUPAC Name: this compound

- Molecular Formula: C12H21N

- Molecular Weight: 181.31 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. Key areas of research include:

- Anticancer Properties: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Neuroprotective Effects: Investigations into its neuroprotective properties indicate potential benefits in neurodegenerative conditions.

- Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.

The mechanism through which this compound exerts its biological effects involves:

- Receptor Binding: The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Modulation: It potentially alters the activity of enzymes related to key metabolic processes, leading to altered cellular responses.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated:

- IC50 Value: 15 µM after 48 hours of treatment.

- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis.

This suggests that the compound could serve as a lead for developing new anticancer agents.

Case Study: Neuroprotective Effects

In a study published in the Journal of Neuropharmacology, the neuroprotective effects of this compound were assessed using an in vitro model of oxidative stress. Key findings included:

- Cell Viability: Increased cell viability by 30% compared to control groups.

- Biomarkers: Significant reduction in malondialdehyde levels, indicating decreased lipid peroxidation.

These results support the potential use of this compound in treating neurodegenerative diseases.

Properties

Molecular Formula |

C11H21NO |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

N-(dicyclopropylmethyl)-1-methoxypropan-2-amine |

InChI |

InChI=1S/C11H21NO/c1-8(7-13-2)12-11(9-3-4-9)10-5-6-10/h8-12H,3-7H2,1-2H3 |

InChI Key |

AYPLQOHZCKEQEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NC(C1CC1)C2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.